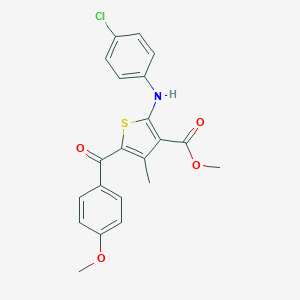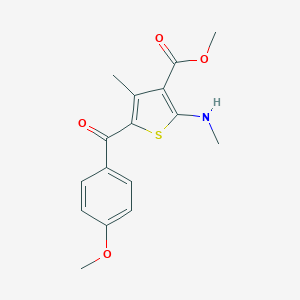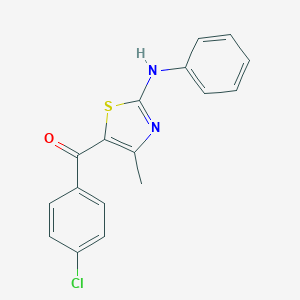![molecular formula C24H22ClN3O2 B282004 2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)
2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether, also known as OC2H5, is a chemical compound that has been widely used in scientific research for its potential therapeutic effects.
Wirkmechanismus
The exact mechanism of action of 2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether is not fully understood. However, it is believed to act as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. It also has affinity for alpha-1 adrenergic and histamine H1 receptors.
Biochemical and Physiological Effects:
2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether has been shown to modulate neurotransmitter release in the brain, particularly dopamine and serotonin. It also has been found to affect the activity of various enzymes, including cyclooxygenase-2 and nitric oxide synthase.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether has several advantages for lab experiments, including its high potency and selectivity for certain receptors. However, its use can be limited by its potential toxicity and the need for specialized equipment for synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether. These include investigating its effects on other neurotransmitter systems, exploring its potential as a therapeutic agent for other diseases, and developing new synthetic methods for its production.
In conclusion, 2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether is a chemical compound that has been extensively studied for its potential therapeutic effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about 2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether, its potential as a therapeutic agent makes it a promising area of research.
Synthesemethoden
The synthesis of 2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether involves the reaction of 8-chlorodibenzo[b,f][1,4]oxazepine with 1-(2-hydroxyethyl)-4-(4-piperidinyl)-2,3-dihydro-1H-isoquinolin-2-one in the presence of a base. The resulting product is then treated with methyl iodide to obtain 2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether.
Wissenschaftliche Forschungsanwendungen
2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether has been extensively studied for its potential therapeutic effects in various diseases, including schizophrenia, anxiety, and depression. It has also been investigated for its anti-inflammatory and analgesic properties.
Eigenschaften
Molekularformel |
C24H22ClN3O2 |
|---|---|
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
3-chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C24H22ClN3O2/c1-29-23-9-5-3-7-20(23)27-12-14-28(15-13-27)24-18-6-2-4-8-21(18)30-22-11-10-17(25)16-19(22)26-24/h2-11,16H,12-15H2,1H3 |
InChI-Schlüssel |
FDBJJWLKTHHDMT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C53 |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)
![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)

methanone](/img/structure/B281933.png)
![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281938.png)
![2-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B281939.png)
![2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281940.png)
![4-{2-[(3-Chloroanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281942.png)